molecular formula C20H21ClN2O B4143182 N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

Cat. No.: B4143182
M. Wt: 340.8 g/mol
InChI Key: GAAFEPOEPBSORE-UHFFFAOYSA-N
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Description

N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride is an organic compound that features a naphthalene ring substituted with an allyloxy group and a pyridinylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride typically involves multiple steps:

    Formation of the Allyloxy-Naphthalene Intermediate: This step involves the reaction of 2-hydroxy-1-naphthaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 2-(allyloxy)-1-naphthaldehyde.

    Reductive Amination: The intermediate is then subjected to reductive amination with 3-pyridinylmethylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield the desired amine.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The allyloxy group can undergo oxidation to form an epoxide or an aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Epoxides: From oxidation of the allyloxy group.

    Amines: From reduction of nitro groups.

    Substituted Naphthalenes: From electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biochemical Probes: Used to study enzyme mechanisms and receptor-ligand interactions.

Medicine

    Anticancer Agents: Investigated for its potential to inhibit cancer cell growth.

    Antimicrobial Agents: Studied for its ability to act against bacterial and fungal infections.

Industry

    Dye Synthesis: Used as an intermediate in the production of dyes and pigments.

    Polymer Additives: Incorporated into polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(methoxy)-1-naphthyl]methyl}(3-pyridinylmethyl)amine hydrochloride
  • {[2-(ethoxy)-1-naphthyl]methyl}(3-pyridinylmethyl)amine hydrochloride

Uniqueness

The presence of the allyloxy group in N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride imparts unique reactivity and properties compared to its methoxy and ethoxy analogs. This can influence its binding affinity, solubility, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O.ClH/c1-2-12-23-20-10-9-17-7-3-4-8-18(17)19(20)15-22-14-16-6-5-11-21-13-16;/h2-11,13,22H,1,12,14-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAFEPOEPBSORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)CNCC3=CN=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
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N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
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N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
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N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
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N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Reactant of Route 6
N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

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